3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid
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Overview
Description
3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring system substituted with a hydrazinylidene group and a sulfophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid typically involves the condensation of 4-sulfophenylhydrazine with 3-oxo-2-naphthoic acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazinylidene linkage. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatographic techniques to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2,7-disulfonate
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a naphthalene ring and a sulfophenyl group
Properties
CAS No. |
93327-14-1 |
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Molecular Formula |
C17H12N2O6S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O6S/c20-16-14(17(21)22)9-10-3-1-2-4-13(10)15(16)19-18-11-5-7-12(8-6-11)26(23,24)25/h1-9,20H,(H,21,22)(H,23,24,25) |
InChI Key |
NOUGILLUWOKUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
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